2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a pyrazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol typically involves multi-step reactions. One common method includes the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form an intermediate . This intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, methanol, dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a glucokinase activator, which plays a role in glucose homeostasis.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol primarily involves its role as a glucokinase activator. Glucokinase is an enzyme that regulates glucose homeostasis by catalyzing the conversion of glucose to glucose-6-phosphate . The compound binds to glucokinase and induces a conformational change that enhances its activity, thereby increasing glucose uptake and utilization.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-5-(2-methyl-6-(5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide: Another glucokinase activator with a similar structure but different functional groups.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with similar pyrimidine and pyrazine rings but different substituents.
Uniqueness
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activity. Its ability to selectively activate glucokinase with reduced risk of hypoglycemia makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-methyl-4-(5-methylpyrazin-2-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-6-4-12-9(5-11-6)8-3-10(15)14-7(2)13-8/h3-5H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNZYGUYHZTNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=O)NC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.